molecular formula C9H16BrNO2 B13433367 (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide

Cat. No.: B13433367
M. Wt: 250.13 g/mol
InChI Key: MACXXPMHJMPFKB-FXQIFTODSA-N
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Description

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide is a complex organic compound with a molecular formula of C9H16BrNO2 This compound features a cyclohexane ring substituted with a bromine atom, a hydroxyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a cyclohexane derivative, followed by the introduction of the hydroxyl group and the carboxamide functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a cyclohexane derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as an amino or alkyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or carboxylic acid, while reduction can produce a cyclohexane derivative. Substitution reactions can result in various substituted cyclohexane compounds.

Scientific Research Applications

(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4S)-4-Bromo-3-hydroxycyclohexane-1-carboxylic acid: Similar in structure but lacks the N,N-dimethyl group.

    (1S,3S,4S)-4-Bromo-3-hydroxy-N-methylcyclohexane-1-carboxamide: Similar but with only one methyl group on the nitrogen atom.

Uniqueness

The presence of the N,N-dimethyl group in (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide distinguishes it from other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various research applications.

Properties

Molecular Formula

C9H16BrNO2

Molecular Weight

250.13 g/mol

IUPAC Name

(1S,3S,4S)-4-bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H16BrNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h6-8,12H,3-5H2,1-2H3/t6-,7-,8-/m0/s1

InChI Key

MACXXPMHJMPFKB-FXQIFTODSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1CC[C@@H]([C@H](C1)O)Br

Canonical SMILES

CN(C)C(=O)C1CCC(C(C1)O)Br

Origin of Product

United States

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